molecular formula C24H19BrN2OS B299938 N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Katalognummer B299938
Molekulargewicht: 463.4 g/mol
InChI-Schlüssel: AJPVNSALIUUCAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In addition, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also reduces the production of reactive oxygen species (ROS) and inhibits the migration and invasion of cancer cells. In inflammation, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. In neurodegenerative diseases, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its cytotoxic effects on cancer cells. However, there are also limitations associated with its use, including its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 and its potential toxicity in vivo. Finally, the potential use of N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, should also be explored.

Synthesemethoden

Compound 1 can be synthesized through a multi-step process involving the reaction of 2-bromophenylamine with 2-bromoacetyl bromide to form an intermediate N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide. This intermediate is then reacted with 5-methyl-4-phenyl-1,3-thiazol-2-amine and phenylacetic acid to form the final product, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and neurological disorders. Studies have shown that N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 exhibits cytotoxic effects on cancer cells and can inhibit the growth of tumor cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurological disorders, N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Produktname

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

Molekularformel

C24H19BrN2OS

Molekulargewicht

463.4 g/mol

IUPAC-Name

N-(2-bromophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C24H19BrN2OS/c1-17-23(19-12-6-3-7-13-19)26-24(29-17)27(21-15-9-8-14-20(21)25)22(28)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3

InChI-Schlüssel

AJPVNSALIUUCAR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.